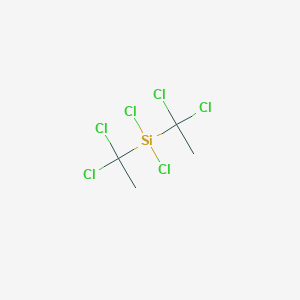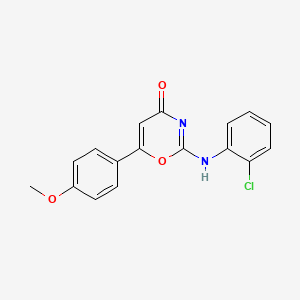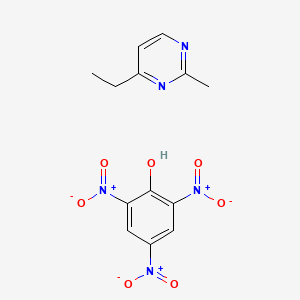
Dichlorobis(1,1-dichloroethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorobis(1,1-dichloroethyl)silane is a chemical compound with the molecular formula C4H6Cl6Si It is a silane derivative characterized by the presence of two dichloroethyl groups attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dichlorobis(1,1-dichloroethyl)silane typically involves the reaction of silicon tetrachloride with 1,1-dichloroethane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
SiCl4+2C2H4Cl2→Si(C2H4Cl2)2Cl2
The reaction is usually conducted at elevated temperatures and may require the use of a solvent to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and distillation to obtain the compound in high purity. The use of advanced equipment and technology ensures the efficient and safe production of this chemical.
化学反応の分析
Types of Reactions
Dichlorobis(1,1-dichloroethyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form silane derivatives with different substituents.
Oxidation Reactions: Oxidation of the compound can lead to the formation of silicon-oxygen bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products Formed
Substitution Reactions: The major products are silane derivatives with different functional groups.
Reduction Reactions: The products are typically silanes with fewer chlorine atoms.
Oxidation Reactions: The products include silanols and siloxanes.
科学的研究の応用
Dichlorobis(1,1-dichloroethyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound can be utilized in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of dichlorobis(1,1-dichloroethyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form bonds with oxygen, nitrogen, and other elements, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
類似化合物との比較
Similar Compounds
Trichlorosilane (SiHCl3): A commonly used silane with three chlorine atoms attached to silicon.
Tetrachlorosilane (SiCl4): A silane with four chlorine atoms attached to silicon.
Dichlorodimethylsilane (Si(CH3)2Cl2): A silane with two methyl groups and two chlorine atoms attached to silicon.
Uniqueness
Dichlorobis(1,1-dichloroethyl)silane is unique due to the presence of two dichloroethyl groups, which impart distinct chemical properties. This makes it suitable for specific applications where other silanes may not be effective.
特性
CAS番号 |
88137-88-6 |
|---|---|
分子式 |
C4H6Cl6Si |
分子量 |
294.9 g/mol |
IUPAC名 |
dichloro-bis(1,1-dichloroethyl)silane |
InChI |
InChI=1S/C4H6Cl6Si/c1-3(5,6)11(9,10)4(2,7)8/h1-2H3 |
InChIキー |
MWTCHYXCAYVBKJ-UHFFFAOYSA-N |
正規SMILES |
CC([Si](C(C)(Cl)Cl)(Cl)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silane](/img/structure/B14389498.png)
![N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline;sulfate](/img/structure/B14389499.png)
![Ethyl 2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14389507.png)
![(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389514.png)
![2-(1,4-Dioxospiro[4.5]decan-6-yl)ethyl trifluoroacetate](/img/structure/B14389520.png)


![sodium;9H-indeno[2,1-b]pyridin-9-ide](/img/structure/B14389529.png)
![5-[4-(Methylsulfanyl)phenyl]furan-2-carboximidamide](/img/structure/B14389548.png)

![3-[[3-[(3-Amino-3-oxopropyl)amino]-2-hydroxypropyl]amino]propanamide](/img/structure/B14389562.png)


![7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione](/img/structure/B14389575.png)
